molecular formula C10H11N3S B14346893 Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)- CAS No. 96100-46-8

Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)-

Cat. No.: B14346893
CAS No.: 96100-46-8
M. Wt: 205.28 g/mol
InChI Key: NUCZLXMXTBLPOR-UHFFFAOYSA-N
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Description

Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)- is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a benzenamine group attached to a thiadiazole ring with a dimethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)- typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.

    Attachment of the Benzenamine Group: The benzenamine group can be introduced through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Various substitution reactions can occur at the benzenamine group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (E)-: The E-isomer of the compound.

    Other Thiadiazoles: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

The unique structural features of Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)-, such as the specific arrangement of the benzenamine and thiadiazole groups, contribute to its distinct chemical and biological properties.

Properties

CAS No.

96100-46-8

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5,5-dimethyl-N-phenyl-1,3,4-thiadiazol-2-imine

InChI

InChI=1S/C10H11N3S/c1-10(2)13-12-9(14-10)11-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

NUCZLXMXTBLPOR-UHFFFAOYSA-N

Canonical SMILES

CC1(N=NC(=NC2=CC=CC=C2)S1)C

Origin of Product

United States

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